molecular formula C24H24N4O3S B2714045 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1790194-34-1

3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2714045
CAS RN: 1790194-34-1
M. Wt: 448.54
InChI Key: QKNAZOGPEMEHGF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a quinazolinone ring, a benzo[d]thiazole ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Scientific Research Applications

Antitumor Activity

The benzothiazole moiety in this compound has been associated with antitumor properties . Further research could explore its potential as a novel antitumor agent, investigating its mechanism of action and efficacy against specific cancer types.

Antimicrobial Applications

Benzothiazole-bearing compounds have demonstrated antimicrobial activity . Investigating the compound’s effectiveness against bacteria, fungi, and other pathogens could provide valuable insights for drug development.

Anti-Inflammatory Effects

Compounds containing benzothiazole scaffolds have shown anti-inflammatory properties . Investigating whether this compound can modulate inflammatory pathways could be relevant for treating inflammatory diseases.

properties

IUPAC Name

3-[3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-22(11-14-28-16-25-19-6-2-1-5-18(19)23(28)30)27-12-9-17(10-13-27)15-31-24-26-20-7-3-4-8-21(20)32-24/h1-8,16-17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNAZOGPEMEHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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